(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-2-yl)methanone
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Description
(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-2-yl)methanone, also known as DOF, is a chemical compound that has been studied for its potential use in various scientific research applications.
Scientific Research Applications
Antiproliferative Activity
The compound has been studied for its antiproliferative activity . In particular, it has shown promising results against the cervical (HeLa) cancer cell line . This suggests that the compound could potentially be used in the development of new anticancer drugs.
Antioxidant Activity
The compound also exhibits antioxidant activity . It has been found to inhibit lipid peroxidation, which is a key factor in cellular damage and aging . This property could make the compound useful in the development of new antioxidant therapies.
Structure-Activity Relationship Studies
The compound’s structure-activity relationship has been evaluated, particularly in relation to its antiproliferative and antioxidant activities . Understanding these relationships can help in the design of more effective drugs.
Synthesis of Derivatives
The compound can be used as a starting material for the synthesis of various derivatives . These derivatives can have different properties and potential applications, expanding the range of uses for the original compound.
Anticonvulsant Activity
Derivatives of the compound have been synthesized and studied for their anticonvulsant activity . This suggests potential applications in the treatment of conditions such as epilepsy.
Biomass Conversion
Furan-based compounds, including this one, are being explored for their potential in biomass conversion . This involves using the compound as a platform chemical in the conversion of biomass into useful products .
properties
IUPAC Name |
3,5-dihydro-2H-1,4-benzoxazepin-4-yl(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(13-6-3-8-17-13)15-7-9-18-12-5-2-1-4-11(12)10-15/h1-6,8H,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQAASKIQLTUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-2-yl)methanone |
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